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Compound of Interest

Compound Name: Angophorol

Cat. No.: B1149788

A comprehensive analysis of the available spectroscopic data for Angophorol, a notable
natural product, is crucial for its application in research and drug development. This technical
guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Infrared (IR) data, alongside the experimental protocols utilized for
their acquisition.

While the name "Angophorol" does not correspond to a recognized compound in major
chemical databases, it is likely a trivial name or a potential misspelling for a compound isolated
from the Angophora genus of plants. This guide will therefore focus on the general
methodologies for the spectroscopic analysis of natural products isolated from this genus,
providing a framework for researchers working on novel compounds from this source.

Spectroscopic Data Analysis: A Methodological
Overview

The structural elucidation of a novel natural product like a potential "Angophorol” from an
Angophora species would rely on a combination of modern spectroscopic techniques.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an
organic molecule.
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e 1H NMR (Proton NMR): Provides information about the number of different types of protons,
their chemical environment, and their proximity to other protons. Key parameters include
chemical shift (d), integration, and coupling constant (J).

e 13C NMR (Carbon NMR): Reveals the number of non-equivalent carbons and their chemical
environment (e.g., alkyl, alkene, aromatic, carbonyl).

e 2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) are essential for establishing connectivity between protons and carbons,
ultimately leading to the complete structural assignment.

1.2. Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a
compound. High-resolution mass spectrometry (HRMS) is particularly powerful for determining
the precise molecular formula. Fragmentation patterns observed in the mass spectrum can
offer valuable clues about the compound's structure.

1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption
of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds
(e.g., O-H, C=0, C-H).

Tabulated Spectroscopic Data Framework

For a hypothetical "Angophorol," the acquired spectroscopic data would be organized as
follows for clarity and comparative analysis.

Table 1: *H NMR Spectroscopic Data for Angophorol (in CDClI3)
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. . Coupling
. Chemical Shift L .
Position Multiplicity Constant (J, Integration
(3, ppm)
Hz)
H-1 Data s,d, t,q, m Value #H
H-2 Data s,d, t,q, m Value #H
Data
Table 2: 13C NMR Spectroscopic Data for Angophorol (in CDClIs)
Position Chemical Shift (6, ppm)
C-1 Data
C-2 Data
Table 3: Mass Spectrometry (MS) Data for Angophorol
. o Mass-to-Charge Relative
Technique lonization Mode .
Ratio (m/z) Abundance (%)
HR-ESI-MS Positive/Negative [M+H]*, [M+Na]*, etc. 100
ESI-MS/MS Positive/Negative Fragment ions Values
Table 4: Infrared (IR) Spectroscopic Data for Angophorol
Wavenumber (cm~12) Assignment
Value O-H stretch, C=0 stretch, etc.
Value

Experimental Protocols
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Detailed experimental procedures are critical for the reproducibility of scientific findings.
3.1. Isolation of "Angophorol"

A general procedure for the isolation of a natural product from an Angophora species would

involve:

o Extraction: Dried and powdered plant material (leaves, bark, or flowers) is extracted with a
suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

o Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate
compounds based on their polarity.

o Chromatography: The resulting fractions are further purified using various chromatographic
techniques, such as column chromatography (using silica gel or Sephadex) and High-
Performance Liquid Chromatography (HPLC), to isolate the pure compound.

3.2. Spectroscopic Analysis

* NMR Spectroscopy: NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
The sample is dissolved in a deuterated solvent (e.g., CDCIs, CD3zOD, or DMSO-ds), and
tetramethylsilane (TMS) is used as an internal standard.

e Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF
(Electrospray lonization-Time of Flight) or Orbitrap mass spectrometer. The sample is
typically dissolved in a suitable solvent like methanol or acetonitrile.

« Infrared Spectroscopy: IR spectra are recorded on an FTIR (Fourier Transform Infrared)
spectrometer. The sample can be analyzed as a thin film on a KBr pellet or in a suitable
solvent.

Visualization of Methodologies
4.1. General Workflow for Natural Product Characterization

The following diagram illustrates the typical workflow from plant material to the elucidation of a
chemical structure.
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Caption: Workflow for the isolation and structural elucidation of a natural product.

4.2. NMR Connectivity Diagram
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This diagram illustrates the logical connections derived from 2D NMR experiments to piece
together the structure of a molecule.

Caption: Visualization of 2D NMR correlations for structure determination.

In conclusion, while "Angophorol" remains an unconfirmed compound, the established
methodologies for the spectroscopic analysis of natural products provide a robust framework
for the characterization of novel compounds from the Angophora genus. The systematic
application of NMR, MS, and IR spectroscopy, coupled with detailed experimental protocols, is
paramount for advancing our understanding of the chemical diversity of this unique Australian
flora. Researchers are encouraged to verify the exact chemical identity of their isolated
compounds to ensure accurate data reporting and interpretation.

 To cite this document: BenchChem. [Unveiling Angophorol: A Spectroscopic Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1149788#spectroscopic-data-nmr-ms-ir-of-
angophorol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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